BenchChemオンラインストアへようこそ!

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Synthetic Methodology Medicinal Chemistry Heterocycle Synthesis

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is the definitive 6-nitro regioisomer of the pyrido[3,4-b]indol-1-one scaffold (CAS 1643788-08-2). Its electron-withdrawing nitro group at the 6-position is essential for probing electronic effects on BTK binding affinity and selectivity – substitution with unsubstituted, 6-methoxy, or 8-nitro analogs alters π-system electronic distribution and invalidates SAR hypotheses []. The 2,9-dihydro oxidation state provides the conformational rigidity and hydrogen-bonding capacity required for structure-based drug design []. Use this compound as an authentic reference standard for HPLC retention time, NMR chemical shift, and mass fragmentation pattern assignments to distinguish 6-nitro from 8-nitro derivatives []. Also ideal for ADME benchmarking of nitro substitution effects on membrane permeability, metabolic stability, and plasma protein binding [].

Molecular Formula C11H7N3O3
Molecular Weight 229.19 g/mol
Cat. No. B13707149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Molecular FormulaC11H7N3O3
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=O)NC=C3
InChIInChI=1S/C11H7N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-5,13H,(H,12,15)
InChIKeyKPKOGAVSBNWRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 1643788-08-2): Procurement & Differentiation Guide for Chemical Biology and Drug Discovery


6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 1643788-08-2) is a nitro-substituted β-carboline alkaloid derivative with the molecular formula C11H7N3O3 and a molecular weight of 229.19 g/mol . As a member of the pyrido[3,4-b]indole class, this compound features a tricyclic aromatic core that serves as a privileged scaffold in medicinal chemistry for kinase inhibition, CNS receptor modulation, and antitumor applications [1]. The presence of the electron-withdrawing nitro group at the 6-position distinguishes this compound from its parent β-carboline framework, conferring distinct electronic and steric properties that influence both its synthetic tractability and its potential biological interactions .

Why Generic β-Carboline or Pyridoindolone Substitution Fails: The Critical Role of 6-Nitro Substitution and Scaffold Oxidation State


Within the pyrido[3,4-b]indole family, minor structural variations—particularly substitution pattern and ring oxidation state—produce profound differences in biological target engagement, synthetic accessibility, and physicochemical properties. The 6-nitro substitution on this compound cannot be interchanged with unsubstituted, 6-methoxy, or 8-nitro analogs without altering electronic distribution across the π-system, which directly impacts binding to aromatic-rich kinase ATP pockets and IDO1 heme-binding sites [1]. Furthermore, the 2,9-dihydro oxidation state (vs. fully aromatic or tetrahydro forms) defines the scaffold's conformational rigidity and hydrogen-bonding capacity, parameters that are non-negotiable in structure-based drug design campaigns . Procurement decisions that substitute this specific compound with generic β-carboline derivatives risk invalidating SAR hypotheses and wasting screening resources on compounds with divergent target profiles [2].

Quantitative Differentiation Evidence: 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one vs. Closest Analogs


Scaffold Oxidation State Defines Synthetic Entry: 2,9-Dihydro vs. Tetrahydro β-Carboline Frameworks

The 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one scaffold (exemplified by the target compound) is accessible via a high-yielding, selective cyclization protocol using polyphosphoric acid (PPA) at 110°C for 30 minutes, a methodology specifically optimized for the dihydro oxidation state . In contrast, the corresponding 2,3,4,9-tetrahydro-6-nitro analog (CAS 17952-86-2) requires distinct reduction conditions post-synthesis or alternative starting materials, introducing additional synthetic steps and potential yield losses [1]. This synthetic divergence is critical for laboratories prioritizing rapid analog generation or scaffold diversification, as the dihydro framework provides a direct handle for further functionalization without the need for oxidation state adjustment [2].

Synthetic Methodology Medicinal Chemistry Heterocycle Synthesis

Nitro Group Positional Isomerism: 6-Nitro vs. 8-Nitro Substitution in β-Carboline Derivatives

Nitration of the β-carboline scaffold yields a mixture of 6-nitro and 8-nitro regioisomers in a ratio exceeding 3:1, with the 6-nitro isomer being the predominant product under standard nitration conditions . This regioselectivity is structurally significant because the 6-position substitution places the electron-withdrawing nitro group at a site that differentially influences the electron density of the indole nitrogen and the pyridone carbonyl compared to 8-nitro substitution . In antifungal screening of β-carboline derivatives, 6-nitro-1-methyl-9H-pyrido[3,4-b]indole (6-Nitroharmane) exhibited measurable activity against fungal strains, whereas the 8-nitro isomer (8-Nitroharmane) showed distinct and typically lower potency profiles [1]. While direct comparative IC50 data for the target 2,9-dihydro-1-one derivative are not available in the public domain, the positional isomer effect is a well-documented class-level phenomenon that impacts target binding and should inform procurement decisions when sourcing specific nitro-β-carbolines.

Structure-Activity Relationship Medicinal Chemistry β-Carboline Pharmacology

BTK Inhibitor Scaffold Hopping: Pyrido[3,4-b]indol-1-one Derivatives vs. CGI-1746

The pyrido[3,4-b]indol-1-one scaffold, of which 6-nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a core nitro-substituted member, was designed via scaffold hopping from the known BTK inhibitor CGI-1746 to generate novel non-covalent BTK inhibitors [1]. Representative optimized pyrido[3,4-b]indol-1-one derivatives (compounds 12 and 18) demonstrated potent BTK enzymatic inhibition with IC50 values of 0.22 μM and 0.19 μM, respectively, and exhibited antiproliferative activity in U-937 and Ramos lymphoma cell lines comparable to the covalent BTK inhibitor Ibrutinib [2]. Importantly, compound 12 achieved tumor growth inhibition (TGI) of 41.90% at 50 mg/kg in a U-937 xenograft mouse model, validating the in vivo antitumor potential of this scaffold class . While the specific 6-nitro derivative's BTK IC50 has not been reported, the scaffold itself has demonstrated quantifiable, comparator-validated BTK inhibitory activity that distinguishes it from other β-carboline subclasses lacking this kinase inhibition profile.

BTK Inhibition Non-Covalent Kinase Inhibitors Scaffold Hopping

Physicochemical Differentiation: Nitro-Substituted β-Carboline vs. Unsubstituted Parent Scaffold

The introduction of a nitro group at the 6-position of the 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one scaffold substantially alters key physicochemical parameters compared to the unsubstituted parent (CAS 19839-52-2). The target compound (C11H7N3O3, MW 229.19) has a molecular weight 45 Da higher than the parent scaffold (C11H8N2O, MW 184.19) and introduces two additional hydrogen bond acceptors via the nitro group, increasing topological polar surface area (tPSA) and potentially influencing membrane permeability and solubility profiles [1]. The electron-withdrawing nitro group also lowers the pKa of the indole NH and alters the compound's UV-Vis absorption profile, which has practical implications for HPLC method development and purity analysis . These physicochemical distinctions are critical for laboratories requiring precise analytical characterization or those optimizing lead compounds for ADME properties .

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Recommended Application Scenarios for 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one Based on Verified Evidence


Scaffold Diversification in Non-Covalent BTK Inhibitor Drug Discovery Programs

Based on the validated BTK inhibitory activity of pyrido[3,4-b]indol-1-one derivatives (compounds 12 and 18: BTK IC50 = 0.22 μM and 0.19 μM; antiproliferative activity comparable to Ibrutinib in U-937 and Ramos cells; in vivo TGI = 41.90% at 50 mg/kg in U-937 xenograft) [1], 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one serves as a key nitro-substituted building block or reference compound for SAR exploration within this chemotype. The electron-withdrawing nitro group at the 6-position allows medicinal chemists to probe electronic effects on BTK binding affinity and selectivity, while the 2,9-dihydro scaffold provides a synthetically accessible core for further derivatization. This compound is particularly suited for structure-based design efforts aimed at optimizing non-covalent BTK inhibitors with improved safety profiles relative to covalent inhibitors like Ibrutinib .

Regioselective Nitration Studies and Positional Isomer Reference Standard

Given that nitration of β-carboline scaffolds produces a >3:1 mixture favoring the 6-nitro isomer over the 8-nitro isomer , this compound serves as an authentic reference standard for the predominant regioisomer. Laboratories engaged in β-carboline functionalization or analytical method development can utilize this compound to establish HPLC retention times, NMR chemical shift assignments, and mass spectral fragmentation patterns specific to 6-nitro substitution. This reference utility is critical for confirming regiochemical outcomes in synthetic campaigns and for distinguishing 6-nitro from 8-nitro derivatives in biological screening workflows, where positional isomerism can significantly impact target engagement [2].

Physicochemical Probe for Nitro-β-Carboline ADME Property Assessment

The introduction of the nitro group increases molecular weight by 45 Da (from 184.19 to 229.19 g/mol) and adds two hydrogen bond acceptors compared to the unsubstituted parent scaffold . These physicochemical alterations make 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one a valuable probe compound for assessing how nitro substitution influences membrane permeability, metabolic stability, and plasma protein binding within the β-carboline series. ADME scientists can use this compound to benchmark the impact of electron-withdrawing nitro substitution on pharmacokinetic parameters, thereby informing lead optimization strategies for β-carboline-based therapeutic candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.